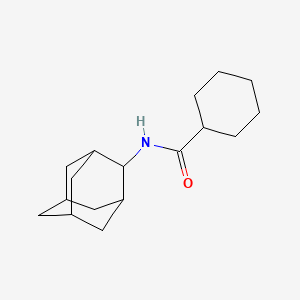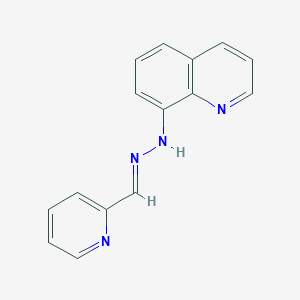![molecular formula C19H23N3O3 B5767476 N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide, also known as ANE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.41 g/mol.
Scientific Research Applications
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has also been studied for its potential applications in material science as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, studies have shown that N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide inhibits the aggregation of amyloid beta peptides by binding to the N-terminus of the peptide and preventing its interaction with other peptides.
Biochemical and Physiological Effects:
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to exhibit low toxicity in vitro and in vivo studies. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to be metabolized by the liver and excreted through the urine. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to have a half-life of approximately 4 hours in rats. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to have low affinity for human serum albumin and does not bind to plasma proteins.
Advantages and Limitations for Lab Experiments
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has several advantages for lab experiments. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been shown to exhibit low toxicity in vitro and in vivo studies. However, N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has some limitations for lab experiments. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide is not water-soluble and requires the use of organic solvents for its preparation. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has a low melting point and can decompose at high temperatures.
Future Directions
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has several potential future directions for research. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide can be further studied for its potential applications in cancer research and drug discovery. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide can be modified to improve its solubility and stability in aqueous solutions. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide can be studied for its potential applications in material science as a building block for the synthesis of new materials. N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide can also be studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesis Methods
The synthesis of N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide involves the reaction of 1-adamantanecarbohydrazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting yellow crystalline solid is purified through recrystallization using a suitable solvent.
properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12(16-2-4-17(5-3-16)22(24)25)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEUHIPSRPBLIW-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)




![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)